Binodenoson
Overview
Description
Binodenoson is a pharmacologic stress agent specifically designed to target the adenosine A2A receptor, which is crucial for increasing cardiac blood flow. This compound is primarily used in cardiac pharmacologic stress SPECT imaging to diagnose coronary artery disease .
Preparation Methods
The synthesis of binodenoson involves the formation of a hydrazinoadenosine derivative. The synthetic route typically includes the reaction of adenosine with cyclohexylmethylenehydrazine under specific conditions to yield this compound . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
Binodenoson undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can modify the hydrazino group, impacting the compound’s activity.
Scientific Research Applications
Binodenoson has several scientific research applications:
Chemistry: It is used as a model compound to study adenosine receptor interactions.
Biology: Researchers use this compound to investigate cellular signaling pathways involving the adenosine A2A receptor.
Medicine: this compound is primarily used in cardiac stress tests to diagnose coronary artery disease.
Mechanism of Action
Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding increases cardiac blood flow, which is essential for diagnosing coronary artery disease during cardiac stress tests. The specificity of this compound for the A2A receptor allows it to deliver an effective dose with fewer side effects compared to other treatments .
Comparison with Similar Compounds
Binodenoson is compared with other selective adenosine A2A receptor agonists such as regadenoson and apadenoson. These compounds also target the A2A receptor but differ in their pharmacokinetic profiles and side effect profiles. This compound is unique in its ability to deliver a more effective dose with fewer side effects in a single injection .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[(2E)-2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23)/b20-6+/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMHMFFBSOEPR-DNZQAUTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C=N/NC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869938 | |
Record name | Binodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binodenoson is a highly selective adenosine A2A receptor agonist. The adenosine A2A receptor is necessary for increased cardiac blood flow, and specificity to this particular receptor allows binodenoson to deliver, in a single injection, a more effective dose of medication with fewer side effects than current treatments, which typically require a 15-20 minute infusion. Cardiac stress tests allow physicians to identify the presence of cardiovascular disease by examining the flow of blood through the heart. | |
Record name | Binodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
144348-08-3 | |
Record name | Binodenoson [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144348083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binodenoson | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04853 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Binodenoson | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINODENOSON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJA4M1L5LG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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